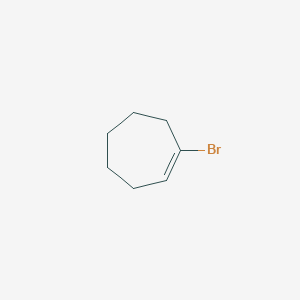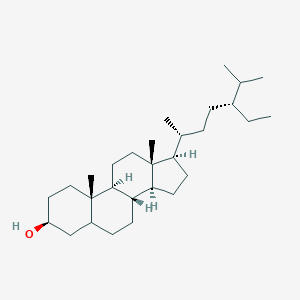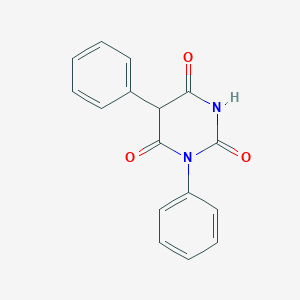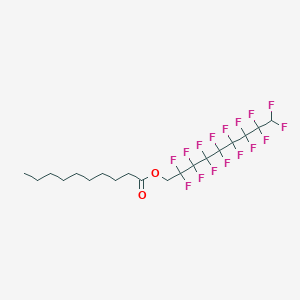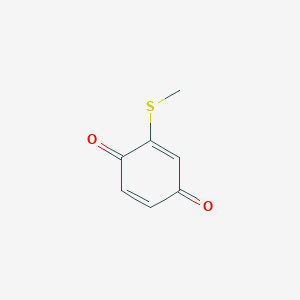
p-Benzoquinone, 2-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Benzoquinone, 2-(methylthio)- is a chemical compound that is widely used in scientific research. It is also known as 2-Methylthio-1,4-benzoquinone and is a yellow crystalline powder. This compound is used in various fields such as biochemistry, pharmacology, and toxicology. The purpose of
Mécanisme D'action
P-Benzoquinone, 2-(methylthio)- acts as a redox cycling agent by accepting electrons from cellular components such as NADH and FADH2, and then donating them to molecular oxygen to generate reactive oxygen species (ROS) such as superoxide anion, hydrogen peroxide, and hydroxyl radical. ROS can cause oxidative damage to cellular components such as lipids, proteins, and DNA, leading to cell death or dysfunction.
Effets Biochimiques Et Physiologiques
P-Benzoquinone, 2-(methylthio)- has been shown to have various biochemical and physiological effects. It can induce oxidative stress and DNA damage in cells, leading to apoptosis or necrosis. It can also modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis. In addition, it can inhibit the activity of various enzymes such as acetylcholinesterase, which are involved in neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
P-Benzoquinone, 2-(methylthio)- has several advantages for lab experiments. It is relatively stable and can be easily synthesized. It can also be used in various assays to measure oxidative stress, DNA damage, and enzyme activity. However, it has some limitations. It can be toxic to cells at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the research on p-Benzoquinone, 2-(methylthio)-. One direction is to investigate its role in the pathogenesis of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is to develop new methods to synthesize and modify p-Benzoquinone, 2-(methylthio)- to enhance its stability and bioactivity. Furthermore, it would be interesting to explore the potential use of p-Benzoquinone, 2-(methylthio)- as a therapeutic agent for various diseases.
Méthodes De Synthèse
P-Benzoquinone, 2-(methylthio)- can be synthesized by the oxidation of 2-methylthio-1,4-dihydroxybenzene using a suitable oxidizing agent such as lead dioxide, potassium permanganate, or hydrogen peroxide. The reaction is carried out in an organic solvent such as methanol or ethanol, and the product is isolated by filtration and recrystallization.
Applications De Recherche Scientifique
P-Benzoquinone, 2-(methylthio)- is used in various scientific research applications. It is commonly used as a redox cycling agent in biochemical and toxicological studies. It can also be used as a substrate for various enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other xenobiotics.
Propriétés
Numéro CAS |
18232-06-9 |
|---|---|
Nom du produit |
p-Benzoquinone, 2-(methylthio)- |
Formule moléculaire |
C7H6O2S |
Poids moléculaire |
154.19 g/mol |
Nom IUPAC |
2-methylsulfanylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H6O2S/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 |
Clé InChI |
WITSQZWTUMQIBS-UHFFFAOYSA-N |
SMILES |
CSC1=CC(=O)C=CC1=O |
SMILES canonique |
CSC1=CC(=O)C=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



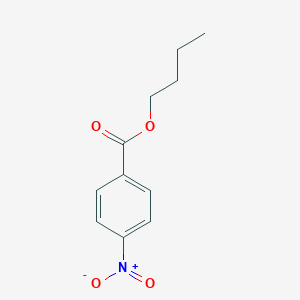
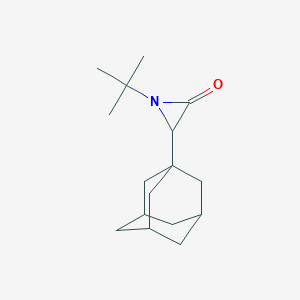
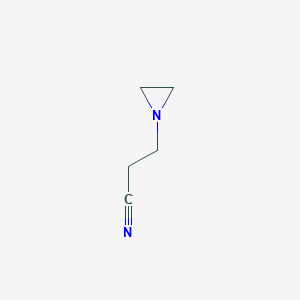
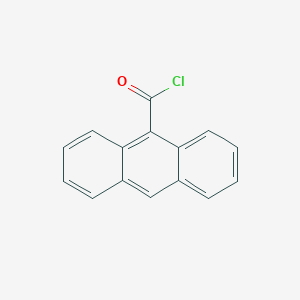
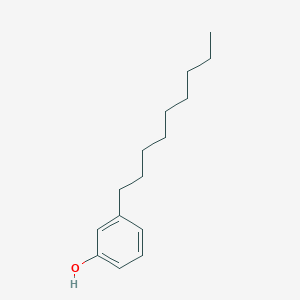
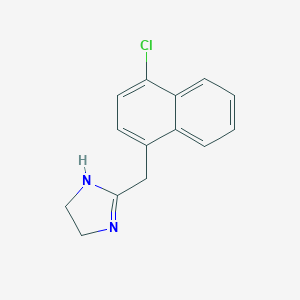
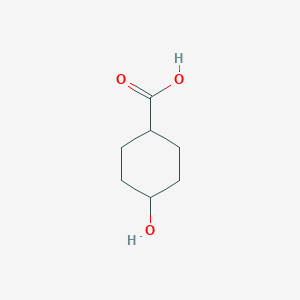
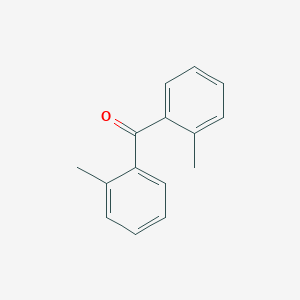
![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)
